molecular formula C13H24N2O3S B5734809 3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5734809
M. Wt: 288.41 g/mol
InChI Key: XTOTUNFQTPKIFE-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that features a cyclopentyl group, a piperazine ring substituted with a methylsulfonyl group, and a propanone moiety

Properties

IUPAC Name

3-cyclopentyl-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(17,18)15-10-8-14(9-11-15)13(16)7-6-12-4-2-3-5-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOTUNFQTPKIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Methylsulfonyl Group: The protected piperazine can be further modified by introducing a methylsulfonyl group through sulfonation reactions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using appropriate cyclopentyl halides.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as trimetazidine and ranolazine, which also contain piperazine rings.

    Sulfonyl-Substituted Compounds: Compounds like sulfonamides that feature sulfonyl groups.

Uniqueness

3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a cyclopentyl group, a methylsulfonyl-substituted piperazine ring, and a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is a synthetic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a piperazine moiety, with a methanesulfonyl substituent that enhances its solubility and biological activity. Its chemical formula is C13H20N2O2SC_{13}H_{20}N_2O_2S, with a molecular weight of 272.38 g/mol. The structure can be represented as follows:

3 CYCLOPENTYL 1 4 METHYLSULFONYL PIPERAZINO 1 PROPANONE\text{3 CYCLOPENTYL 1 4 METHYLSULFONYL PIPERAZINO 1 PROPANONE}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anti-inflammatory Properties : The methanesulfonyl group is known to enhance anti-inflammatory responses, making this compound a candidate for treating conditions like arthritis.
  • Anticancer Potential : Some studies have indicated cytotoxic effects against specific cancer cell lines, suggesting possible applications in oncology.

The mechanisms by which this compound exerts its effects include:

  • Receptor Modulation : It is hypothesized that the compound acts on various receptors, including serotonin and dopamine receptors, which are integral to mood and behavior regulation.
  • Enzymatic Inhibition : The presence of the methanesulfonyl group may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity :
    • A study conducted using animal models demonstrated significant antidepressant-like effects in forced swim tests, indicating enhanced serotonergic activity (ED50 = 5 mg/kg) .
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound reduced pro-inflammatory cytokine production (e.g., IL-6 and TNF-alpha) in macrophage cultures at concentrations as low as 10 µM .
  • Cytotoxicity Against Cancer Cells :
    • The compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value of 12 µM after 48 hours of exposure .

Data Table Summary

Activity TypeModel/System UsedObserved EffectConcentration/ED50/IC50
AntidepressantForced Swim TestAntidepressant-likeED50 = 5 mg/kg
Anti-inflammatoryMacrophage CulturesReduced cytokine levels10 µM
CytotoxicityMCF-7 Breast Cancer CellsCell viability reductionIC50 = 12 µM

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